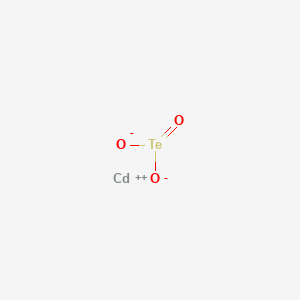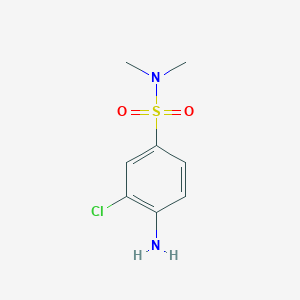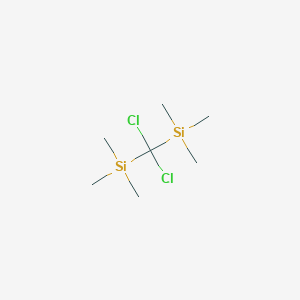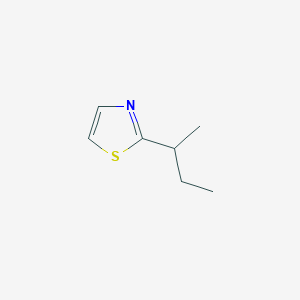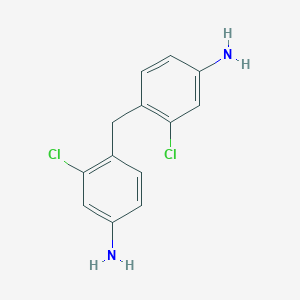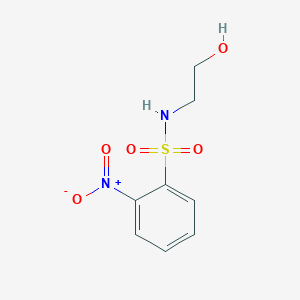
2-(2,6-Dichlorophenyl)ethanethioamide
Übersicht
Beschreibung
“2-(2,6-Dichlorophenyl)ethanethioamide” is a chemical compound with the empirical formula C8H7Cl2NS. It has a molecular weight of 220.12 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of “this compound” is ClC1=C(CC(N)=S)C(Cl)=CC=C1 . The InChI is 1S/C8H7Cl2NS/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H2,11,12) .
Physical And Chemical Properties Analysis
“this compound” is a solid compound . More detailed physical and chemical properties are not available in the sources I found.
Wissenschaftliche Forschungsanwendungen
Antihypertensive Activity
2-(2,6-Dichlorophenyl)ethanethioamide derivatives have been found to exhibit significant antihypertensive activity. For example, a series of 1-(2-aminoethyl)-3-(substituted phenyl)thioureas, including the 2,6-dichlorophenyl analogue, demonstrated potent oral antihypertensive effects in hypertensive rat models and renal hypertensive dogs. Interestingly, some of these compounds also displayed sedative effects with marked species specificity (Tilley, Levitan, Kierstead, & Cohen, 1980).
Antipathogenic Activity
Acylthioureas, including derivatives with a 2,6-dichlorophenyl group, have been synthesized and tested for their interaction with bacterial cells. These compounds showed significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains, suggesting potential as novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Biotransformation for Drug Synthesis
A study explored the biotransformation of 2-chloro-1-(2,4-dichlorophenyl) ethanone to a chiral intermediate of the antifungal agent Miconazole. A bacterial strain, Acinetobacter sp., was identified for its ability to effectively transform this compound at high conversion temperatures, suggesting a novel route for drug synthesis (Miao, Liu, He, & Wang, 2019).
Magnetic and Structural Properties
The magnetic and structural properties of various 2,6-dichlorophenyl derivatives have been a subject of interest. For instance, (2,6-Dichlorophenyl)bis(2,4,6-trichlorophenyl)methyl radical was studied for its magnetic behavior and crystal structure, revealing a propeller-like conformation and weak antiferromagnetic interaction at low temperatures (Carilla, Fajarí, Juliá, Sañé, & Rius, 1996).
Molecular Docking and DFT Studies
Research involving molecular docking and density functional theory (DFT) studies has been conducted on compounds like 3-(2, 6-dichlorophenyl)-acrylamide and its dimer. These studies help in understanding non-covalent interactions and provide insights into the reactivity and potential applications of these compounds in various fields (Shukla, Chaudhary, & Pandey, 2020).
Environmental Applications
2,4-Dichlorophenol, a compound related to this compound, has been studied for its removal from wastewater using immobilized horseradish peroxidase. This research indicates the potential of related dichlorophenyl compounds in environmental applications, particularly in wastewater treatment (Wang, Fang, Wen, Cai, Liu, He, & Xu, 2015).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2,6-dichlorophenyl)ethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NS/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAMANMRMUDYNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=S)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372481 | |
| Record name | 2-(2,6-dichlorophenyl)ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17518-49-9 | |
| Record name | 2-(2,6-dichlorophenyl)ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






